Anamorelin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Ghrelin Receptor Agonist for Appetitive Stimulation:

Anamorelin is a small molecule orally administered drug classified as a ghrelin receptor agonist []. Ghrelin is a natural hormone produced in the stomach that stimulates appetite and promotes energy balance []. By mimicking the effects of ghrelin on the ghrelin receptor, anamorelin aims to improve appetite and food intake in patients suffering from cachexia, a debilitating condition characterized by involuntary weight loss and muscle wasting commonly associated with advanced-stage cancers [, ].

Clinical Trials and Regulatory Approval:

Anamorelin has undergone extensive clinical evaluation, with several Phase II and III trials investigating its efficacy and safety in treating cancer cachexia associated with various cancers, including non-small cell lung cancer, gastric cancer, pancreatic cancer, and colorectal cancer [, , ].

While anamorelin failed to receive marketing approval in some regions like the United States and Europe, it was granted regulatory approval in Japan in December 2020 for the treatment of weight loss and anorexia associated with specific types of cancer cachexia []. This approval was based on positive results from Phase II trials demonstrating an increase in lean body mass and improvement in appetite scores in patients with these conditions [, ].

- Origin: Anamorelin is a synthetic, non-peptide small molecule that mimics the effects of the natural hormone ghrelin [, ]. Ghrelin is known as the "hunger hormone" as it stimulates appetite. Anamorelin was developed by Helsinn Healthcare SA [].

- Significance: Cancer cachexia is a complex syndrome characterized by muscle wasting, weight loss, and fatigue. It significantly reduces the quality of life for cancer patients and can make treatment more difficult []. Anamorelin is being investigated as a potential treatment to improve appetite, muscle mass, and overall well-being in cancer patients suffering from cachexia [, ].

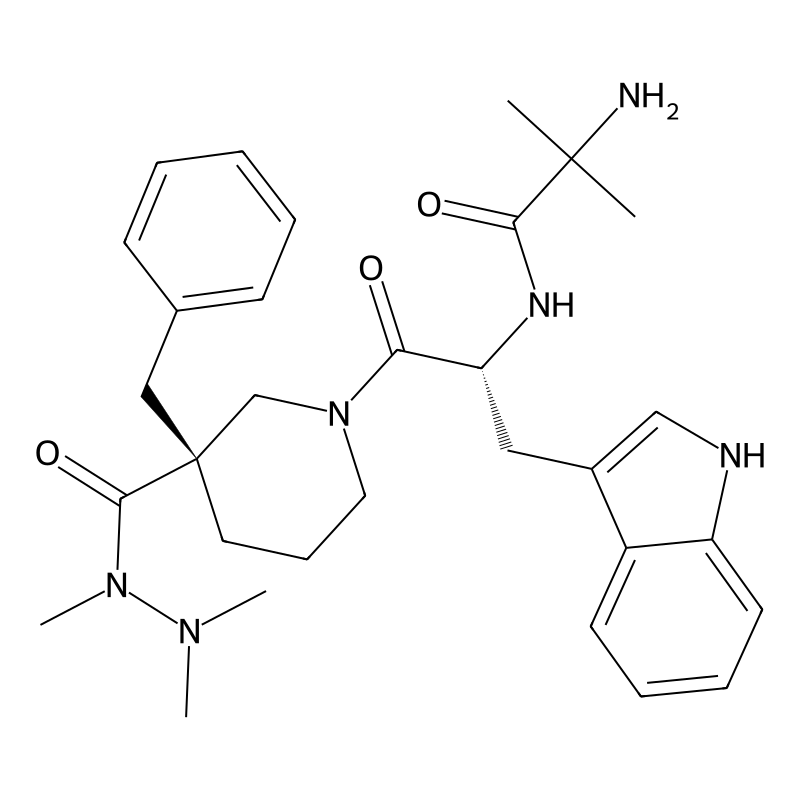

Molecular Structure Analysis

- Anamorelin has a unique cyclic structure containing a piperidine ring and a thiazole ring [].

- Key features: The structure includes hydrogen bond donors and acceptors, which are believed to be important for its interaction with the ghrelin receptor [].

Chemical Reactions Analysis

- The detailed synthesis of Anamorelin is a proprietary process not publicly available.

- Anamorelin is thought to undergo metabolism in the liver and is eliminated primarily through the kidneys [].

Physical And Chemical Properties Analysis

- Anamorelin acts as a selective agonist of the ghrelin receptor. When it binds to the receptor, it stimulates the release of growth hormone (GH) and insulin-like growth factor 1 (IGF-1) from the pituitary gland [].

- GH and IGF-1 play a crucial role in promoting muscle growth and metabolism, ultimately leading to increased appetite, weight gain, and improved muscle mass in patients with cancer cachexia [].

- Clinical trials have shown that Anamorelin is generally well-tolerated with a low incidence of serious side effects [, ].

- The most common side effects reported include nausea, vomiting, peripheral edema (swelling), and fatigue [, ].

- Anamorelin is not recommended for pregnant or breastfeeding women due to a lack of safety data in these populations [].

Additionally, anamorelin is metabolized primarily by cytochrome P450 3A4, resulting in several metabolites that retain some biological activity. The main metabolites include M4 (a monooxidized form) and M6 (an N-demethylated form), which also exhibit competitive inhibition of ghrelin binding to its receptor .

Anamorelin exhibits significant biological activity by increasing plasma levels of growth hormone and insulin-like growth factor 1. This increase occurs without affecting other hormones such as prolactin or cortisol, indicating its selective action on growth hormone pathways . Clinical studies have shown that anamorelin improves appetite and muscle mass in patients with cancer cachexia, demonstrating its potential to counteract the effects of inflammatory cytokines that contribute to muscle wasting .

Moreover, anamorelin has anti-inflammatory properties; it inhibits the expression of pro-inflammatory cytokines such as interleukin-1α and tumor necrosis factor-alpha, thereby reducing inflammation and muscle breakdown .

The synthesis of anamorelin involves several steps with specific reagents and conditions. A typical synthesis method includes:

- Starting Materials: The synthesis begins with 1,2,2-trimethylformylhydrazine as a key intermediate.

- Reaction Conditions: The reaction typically occurs in solvents such as N,N-dimethylformamide or dimethyl sulfoxide at controlled temperatures (e.g., 50 °C to 70 °C) to facilitate the precipitation of the product.

- Purification: Following the reaction, the crude product undergoes purification through crystallization techniques to obtain the desired crystal form with high purity levels (>99%) as determined by high-performance liquid chromatography .

Anamorelin is primarily investigated for its application in treating cancer cachexia—a condition characterized by severe weight loss and muscle wasting in cancer patients. Clinical trials have demonstrated its efficacy in enhancing appetite and increasing lean body mass in patients with advanced lung cancer . Despite its potential benefits, anamorelin faced regulatory challenges; it was recommended for marketing authorization refusal by the European Medicines Agency due to concerns over marginal effects on lean body mass and inadequate safety data .

Anamorelin shares similarities with several other compounds that act on the ghrelin receptor or influence growth hormone levels. Below is a comparison highlighting its uniqueness:

| Compound Name | Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Ghrelin | Endogenous peptide | Stimulates appetite and GH release | Natural hormone; direct physiological role |

| Growth Hormone-Releasing Peptide-6 | Peptide | Stimulates GH secretion | Shorter half-life; requires injection |

| Macimorelin | Non-peptide agonist | Selective GHSR agonist | Similar mechanism but different structure |

| JMV 2959 | Non-peptide agonist | GHSR agonist | Higher selectivity for GHSR |

Anamorelin's distinctiveness lies in its oral bioavailability and selectivity for the ghrelin receptor without affecting other hormonal pathways significantly. This specificity allows it to be a promising candidate for targeted therapies in cachexia without broad systemic effects observed with other compounds.

The synthesis of anamorelin free base follows a convergent approach involving multiple key intermediates and strategic coupling reactions. The primary synthetic pathway begins with 2,2-dimethylhydrazine (19.1) as the starting material for the hydrazine portion of the molecule [1].

Primary Synthetic Sequence

The initial steps involve the preparation of trimethylhydrazine intermediate 19.3 through a two-step process. First, 2,2-dimethylhydrazine is treated with ethyl formate to afford N-formyl-dimethylhydrazine 19.2 in good yield. This aldehyde intermediate is subsequently reduced using lithium aluminum hydride to generate the crucial trimethylhydrazine 19.3, which is isolated as a solution in 1,4-dioxane [1].

Simultaneously, the preparation of the piperidine-containing acid intermediate requires a more complex multi-step sequence. Starting from ethyl nipecotate 19.4, the compound is first protected as the N-Boc derivative under standard conditions. This is followed by enolate formation using lithium diisopropylamide at low temperature, with subsequent dropwise addition of benzyl bromide to provide a racemic mixture of intermediate 19.5 in 74% yield over three steps. The ester functionality is then saponified using 5% sodium hydroxide to generate the corresponding acid 19.6 [1].

Critical Coupling Optimization

The coupling of trimethylhydrazine 19.3 with acid 19.7 represents a critical step that required extensive process research and optimization. Initial attempts using PyBrop and diisopropylethylamine in tetrahydrofuran at room temperature proved problematic, requiring extended reaction times of 48 hours and providing only 65% yield of the expected acyl hydrazide 19.8. Furthermore, isolation proved challenging due to the hygroscopic nature of the product under these conditions [1].

Alternative coupling reagents including CDI (carbonyldiimidazole) and T3P (propylphosphonic anhydride) proved ineffective, resulting in recovery of unreacted starting material. EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP in dichloromethane also failed, leading to decomposition products [1].

The breakthrough came with the implementation of acid chloride activation methodology. The synthesis was successfully completed by first activating the acid using oxalyl chloride with catalytic dimethylformamide and triethylamine, followed by reaction with a 5% solution of 19.3 in either tetrahydrofuran or 1,4-dioxane. This optimized approach afforded hydrazide 19.8 in 90% yield for kilogram-scale preparations. Critically, the order of reagent addition proved crucial for successful acid chloride formation - introduction of base prior to oxalyl chloride or dimethylformamide resulted in recovery of starting material along with decomposition products [1].

Chiral Resolution and Enantiomeric Purity Control

Anamorelin contains two chiral centers, and the (R,R)-configuration is used in the manufacturing process for the pharmaceutically active form [2] [3]. The control of stereochemistry represents a critical aspect of the synthesis, requiring both efficient chiral resolution and analytical verification.

Classical Resolution Methodology

The chiral resolution of racemic acid 19.6 is accomplished through classical resolution using R-(+)-1-phenethylamine as the resolving agent. The process involves adding R-(+)-1-phenethylamine, water, and triethylamine to a solution of the racemic acid in ethyl acetate. The desired enantiomer 19.7 crystallizes as white crystals and can be isolated by filtration [1].

This resolution method achieves exceptional stereochemical purity, with the isolated acid 19.7 exhibiting 95.8% enantiomeric excess as determined by chiral HPLC analysis [1]. The high enantiomeric excess is critical for pharmaceutical applications, as only the (R,R)-isomer possesses the desired pharmacological activity.

Analytical Verification Methods

Chiral HPLC analysis serves as the primary method for monitoring enantiomeric purity throughout the synthetic process. The analytical method typically employs a Chirale OJ column (4.6 mm × 250 mm) with UV detection at 225 and 254 nm, operating at room temperature with a flow rate of 0.7 mL/min. The mobile phase consists of an isocratic mixture of heptane:isopropanol:trifluoroacetic acid (92:8:0.1) [4].

For comprehensive stereoisomer analysis, sophisticated coupled achiral/chiral HPLC methods have been developed. These systems utilize a combination of achiral reverse-phase columns followed by chiral columns connected through six-port switching valves. This approach enables separation and quantification of all four possible stereoisomers: (R,R), (R,S), (S,R), and (S,S) [5].

Process Control Considerations

The maintenance of stereochemical integrity throughout the synthetic sequence requires careful attention to reaction conditions. The final deprotection step using methanesulfonic acid or hydrochloric acid must be conducted under conditions that minimize epimerization. Temperature control and reaction time optimization are critical parameters for maintaining the high enantiomeric excess achieved during the resolution step [1].

Industrial-Scale Production Challenges and Solutions

The transition from laboratory-scale synthesis to industrial production of anamorelin has revealed several significant challenges requiring innovative solutions and process optimization.

Coupling Reaction Scalability

One of the primary challenges encountered during scale-up was the optimization of the key amide coupling reaction. The original PyBrop-mediated coupling suffered from several drawbacks including extended reaction times (48 hours), moderate yields (65%), and difficult product isolation due to hygroscopic product formation [1].

The solution involved implementing an acid chloride activation strategy that dramatically improved both yield and processability. This approach increased yields to 90% while reducing reaction times significantly. The method involves preformation of the acid chloride using oxalyl chloride with catalytic dimethylformamide, followed by coupling with the hydrazine component. The process is particularly sensitive to the order of reagent addition, with premature base introduction leading to starting material recovery and decomposition [1].

Solvent Management and Environmental Considerations

Traditional synthetic approaches resulted in final products containing more than 5000 ppm (0.5%) of residual solvents, rendering them unsuitable for pharmaceutical applications according to ICH guidelines [6]. This issue was particularly problematic with conventional crystallization and purification methods.

The implementation of spray drying technology provided an elegant solution to this challenge. The optimized process involves dissolving anamorelin free base in isopropyl acetate, followed by controlled addition of aqueous hydrochloric acid to form biphasic systems. After phase separation, the aqueous phase containing the hydrochloride salt is concentrated using spray drying under controlled conditions (inlet temperature 180-200°C, outlet temperature 80-100°C) [6].

This approach reduces residual solvent levels to below 1000 ppm, well within pharmaceutical specifications, while maintaining product purity above 99% [6].

Process Analytical Technology

Industrial production requires robust analytical methods for real-time monitoring and quality control. Advanced HPLC methods have been developed for simultaneous quantification of anamorelin and related impurities. The analytical protocol includes:

- Reversed-phase HPLC using C18 columns with UV detection at multiple wavelengths (214, 254, 276, and 301 nm)

- Gradient elution systems using acetonitrile and water with trifluoroacetic acid

- Chiral purity analysis using specialized chiral stationary phases

- Mass spectrometric confirmation for structural verification of impurities [4]

Hydrochloride Salt Formation and Polymorphism Studies

The formation of the anamorelin hydrochloride salt represents a critical final step that significantly impacts product quality, stability, and manufacturability. Extensive research has been conducted to optimize this process and understand the polymorphic behavior of the resulting salt forms.

Controlled Salt Formation Process

The development of a controlled salt formation process addressed several critical quality issues including chloride content consistency, residual solvent levels, and physical form reproducibility. The optimized process involves dissolving anamorelin free base in isopropyl acetate followed by careful addition of aqueous hydrochloric acid [6].

Critical process parameters include:

- Molar ratio control: Hydrochloric acid is added at molar ratios ranging from 0.90 to 1.0 relative to anamorelin, with an optimal range of 0.93 to 0.97 equivalents

- Temperature management: Initial dissolution at 40±5°C followed by cooling to 25±5°C for controlled crystallization

- Phase separation: The biphasic system allows for controlled migration of protonated anamorelin from the organic to aqueous phase

- Spray drying: The aqueous phase is concentrated using spray drying technology under controlled conditions [6]

This approach provides inter-batch chloride content ranging from 5.8 to 6.2%, with variations of no more than 7% between batches, ensuring consistent pharmaceutical quality [6].

Polymorphism Investigation and Control

Extensive studies have identified multiple solid-state forms of anamorelin and its salts, each with distinct physicochemical properties and manufacturing implications.

Previously Reported Crystal Forms

The literature documents several crystal forms of anamorelin free base:

- Form A, Form B, Form C, and Form D: Disclosed in patent WO2006016995, with Form C specifically prepared using methanesulfonic acid deprotection methods

- Amorphous form: Resulting from trifluoroacetic acid deprotection followed by dichloromethane extraction and evaporation, typically exhibiting lower purity unsuitable for pharmaceutical applications [4]

Advanced Crystal Form E

A significant advancement in crystal form control came with the development of Form E, a highly pure and thermally stable crystalline modification. This form exhibits superior properties:

- Exceptional purity: HPLC area normalization purity reaching 99.8% with individual impurities less than 0.1%

- Enhanced thermal stability: Differential scanning calorimetry shows melting endotherm beginning at 120.05°C and reaching peak at 127.91°C, compared to 100°C onset and 116.8°C peak for previously reported forms

- Improved processing characteristics: Stable under various conditions including pressure, temperature, humidity, and light exposure [4]

Form E Preparation Methodologies

Two distinct approaches have been developed for preparing Form E:

Method 1 - Mixed Solvent Crystallization:

- Dissolution in mixed organic solvent-water systems

- Preferred organic solvents include alcohols with fewer than 5 carbon atoms or polar solvents (methanol, ethanol, N,N-dimethylformamide, acetone, tetrahydrofuran)

- Water-to-organic solvent ratios of 5-95% V/V, with optimal range of 40-60% V/V

- Temperature control at 30-90°C (preferably 50-70°C) followed by controlled cooling [4]

Method 2 - Salt Neutralization Approach:

- Starting with acid addition salts (hydrochloride, sulfate, acetate, fumarate)

- Dissolution in water followed by base addition (sodium hydroxide, potassium hydroxide, triethylamine)

- pH adjustment to 6-14 range

- Controlled crystallization under static or stirred conditions [4]

Hydrochloride Salt Polymorphism

The hydrochloride salt itself can exist in multiple physical forms, each with distinct processing and stability characteristics:

Amorphous Hydrochloride Form:

- Produced through spray drying of aqueous solutions

- Characterized by X-ray powder diffraction patterns showing broad amorphous halos

- Excellent solubility properties (>333 mg/mL in water)

- Low residual solvent content (<1000 ppm)

- Stable under ambient storage conditions [6]

Crystalline Hydrochloride Forms:

- Result from controlled crystallization processes

- Exhibit defined X-ray powder diffraction patterns

- Chloride content precisely controlled to 5.8-6.2% range

- Enhanced chemical stability compared to amorphous forms [6]

Quality Control and Characterization

Comprehensive analytical protocols have been established for polymorph identification and quality control:

- X-ray powder diffraction (XRPD): Primary method for crystal form identification using characteristic 2θ patterns

- Differential scanning calorimetry (DSC): Thermal analysis for polymorph differentiation and stability assessment

- Thermogravimetric analysis (TGA): Moisture content determination and thermal stability evaluation

- Infrared spectroscopy: Complementary structural characterization

- Karl Fischer titration: Precise moisture content determination for hydrate characterization [4]

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Sequence

Drug Indication

Treatment of anorexia, cachexia or unintended weight loss in adult patients with non-small cell lung cancer (NSCLC)

Pharmacology

ATC Code

Other CAS

Wikipedia

Use Classification

Dates

Explore Compound Types